FGFR4 Kinase Selectivity: Aminodimethylpyrimidinol Derivative 6O Demonstrates ≥8-Fold Higher FGFR4 Selectivity Than BLU9931
The 2-amino-4,6-dimethylpyrimidin-5-ol derivative compound 6O demonstrated FGFR4 inhibitory activity with substantially higher selectivity over FGFR1, FGFR2, and FGFR3 compared to the reference compound BLU9931 [1]. Kinase selectivity profiling established that compound 6O exhibits at least 8-fold higher FGFR4 selectivity relative to BLU9931 [2]. The FGFR4 inhibitory activity and selectivity were elucidated through molecular docking studies examining interactions within the kinase ATP-binding pocket [3].
| Evidence Dimension | FGFR4 selectivity over FGFR1–3 |
|---|---|
| Target Compound Data | Compound 6O (2-amino-4,6-dimethylpyrimidin-5-ol derivative): selective FGFR4 inhibitor |
| Comparator Or Baseline | BLU9931 (positive control FGFR4 inhibitor) |
| Quantified Difference | ≥8-fold higher FGFR4 selectivity |
| Conditions | Kinase selectivity profiling against FGFR1, FGFR2, FGFR3, and FGFR4 in enzymatic assays |
Why This Matters
Enhanced FGFR4 selectivity reduces off-target kinase inhibition, a critical parameter for minimizing toxicity in therapeutic development and improving signal specificity in target validation studies.
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- [2] Chaudhary CL, et al. J Enzyme Inhib Med Chem. 2022;37(1):844-856. PMID: 35296193. View Source
- [3] DOAJ. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. View Source
